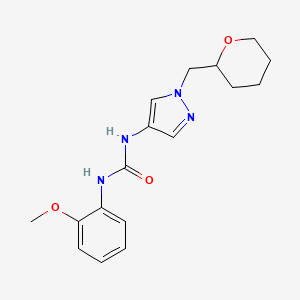
1-(2-methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based urea derivatives and has been studied for its biological activities, including anticancer, anti-inflammatory, and antidiabetic effects.
Scientific Research Applications
Hydrogel Formation and Anion Tuning
One study discusses the formation of hydrogels by a compound structurally similar to the one , focusing on the rheology, morphology, and gelation properties modulated by different anions. The research highlights the potential of such compounds in creating tunable materials for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Structural Insights Through Crystallography
Another area of application is in crystallography, where similar compounds are analyzed to understand their molecular and crystal structures. This aids in the comprehension of molecular interactions and can contribute to the design of new materials with specific properties (Wang et al., 2005).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of structurally related compounds have also been explored, providing valuable information on how such molecules can be manipulated to achieve desired outcomes. This includes the synthesis of diamides and their reactions, offering insights into potential pharmaceutical and material science applications (Agekyan & Mkryan, 2015).
Biological Activities and Applications
Research into the biological activities of similar compounds, including their interactions with various biological targets, showcases their potential in drug development and agrochemical applications. This encompasses studies on enzyme inhibition, anticancer properties, and interactions with biological receptors, which could indicate the therapeutic and agricultural relevance of the compound (Mustafa et al., 2014).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-16-8-3-2-7-15(16)20-17(22)19-13-10-18-21(11-13)12-14-6-4-5-9-24-14/h2-3,7-8,10-11,14H,4-6,9,12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHNLALTOBAEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2998750.png)
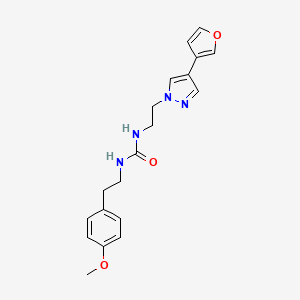
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998755.png)
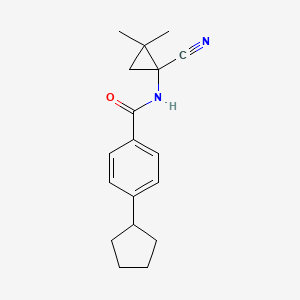

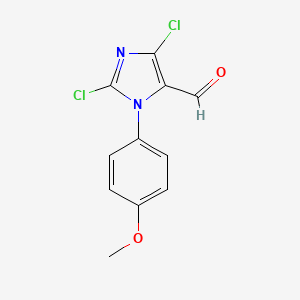
![2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2998760.png)
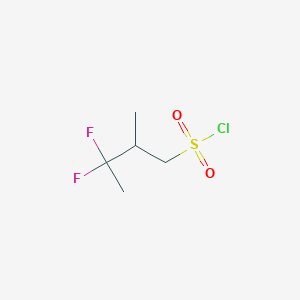
![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)
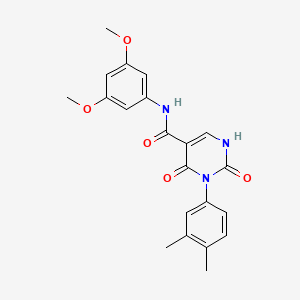

![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2998768.png)

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)